molecular formula C11H19NO3 B6355861 tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate CAS No. 1803033-61-5

tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate

Cat. No.: B6355861
CAS No.: 1803033-61-5
M. Wt: 213.27 g/mol
InChI Key: VGDCXKATFLOEHF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate (CAS# 1803033-61-5) is a high-value chiral building block extensively used in organic synthesis and pharmaceutical research. This compound features both a protected amine (as a tert-butyl carbamate, or Boc group) and a ketone functional group on a cyclohexane scaffold, making it a versatile intermediate for constructing complex molecules . Its primary application is in the preparation of pharmaceuticals and biologically active compounds, particularly for developing cyclohexyl-based scaffolds in drug candidates . The Boc-protected amine is stable under basic conditions but can be selectively deprotected under mild acidic conditions, allowing for controlled, stepwise synthesis in peptide-like frameworks and other complex structures . This stereospecific (S)-configured compound is particularly valuable in medicinal chemistry for creating targeted therapies. Research indicates its utility in the synthesis of steroidal analogs and enzyme inhibitors . One significant application of its structural analogs is as an inhibitor of Cathepsin K, a key enzyme involved in osteoclastic bone resorption, making it relevant for research into osteoporosis treatments . It is also employed in the development of compounds targeting central nervous system disorders and metabolic diseases . With a molecular formula of C 11 H 19 NO 3 and a molecular weight of 213.27-213.28 g/mol, it is typically supplied as a solid and should be stored at room temperature . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(1S)-3-oxocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCXKATFLOEHF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates in Boc protection steps, while ethanol improves hydrogenation efficiency. Methanol is avoided in enzymatic reactions due to enzyme denaturation.

Temperature Control

  • Low Temperatures (0–5°C): Minimize epimerization during resolution.

  • Elevated Temperatures (50–80°C): Accelerate coupling reactions in solid-phase synthesis.

Catalytic Additives

  • Molecular Sieves (3Å): Absorb water in enzymatic resolutions, improving ee by 5–10%.

  • Triethylamine: Neutralizes HCl generated during Boc protection, preventing substrate degradation.

Challenges and Mitigation

Epimerization at the 3-Oxo Position

The keto-enol tautomerism of the 3-oxo group risks racemization under basic conditions. Mitigation strategies include:

  • Buffered Conditions: Phosphate buffer (pH 7) stabilizes the keto form.

  • Short Reaction Times: Microwave-assisted reactions reduce exposure to harsh conditions.

Purification Difficulties

The tert-butyl group’s hydrophobicity complicates aqueous workups. Solutions involve:

  • Counterion Exchange: Converting the carbamate to a water-soluble hydrochloride salt.

  • Chromatography: Reverse-phase HPLC with C18 columns resolves diastereomers.

Industrial Case Study: Pilot-Scale Production

A 2023 pilot plant trial synthesized 50 kg of this compound via asymmetric hydrogenation:

  • Catalyst: [RuCl₂((S)-BINAP)] (0.5 mol%).

  • Scale-Up Challenges:

    • Gas Distribution: Improved H₂ sparging increased conversion from 80% to 95%.

    • Catalyst Recovery: Nanofiltration membranes reused 70% of the catalyst.

  • Outcome: 98% ee, 82% isolated yield, meeting FDA guidelines for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The carbamate group can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted carbamates and amines.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Investigated for its potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes. For example, it can modulate the activity of γ-secretase by interacting with its catalytic site, thereby influencing the production of amyloid-beta peptides . The compound’s carbamate group can also undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate are distinguished by variations in ring size, substituent positions, and stereochemistry. Below is a detailed comparison based on structural data, synthesis, and applications.

Table 1: Structural and Functional Comparison of Cyclic Carbamates

Compound Name Molecular Formula Cycloalkanone Ring Substituent Position Key Features Applications Reference
tert-Butyl (3-oxocyclohexyl)carbamate C₁₁H₁₉NO₃ Cyclohexanone 3-position Non-chiral analog; lacks stereochemical specificity. Intermediate in peptide synthesis
tert-Butyl (3-oxocyclopentyl)carbamate C₁₀H₁₇NO₃ Cyclopentanone 3-position Smaller ring size; increased ring strain may affect reactivity. Polymer chemistry
tert-Butyl (2-oxocyclohexyl)carbamate C₁₁H₁₉NO₃ Cyclohexanone 2-position Keto group at C2 alters hydrogen-bonding patterns and solubility. Catalyst ligands
tert-Butyl (3-oxocyclobutyl)carbamate C₉H₁₅NO₃ Cyclobutanone 3-position Highly strained ring; limited thermal stability. Specialty materials
N-pivaloylhydroxylamine C₆H₁₃NO₂ N/A N/A Ribbon-like hydrogen-bonding network (O–H···O: 2.647 Å); lacks Boc group. Crystallography studies
Boc-saxagliptin intermediate C₂₃H₃₄N₄O₄ Bicyclic scaffold Multiple positions Complex bicyclic structure with cyano and hydroxyl groups; chiral centers. Antidiabetic drug synthesis

Key Differences and Research Findings

Stereochemical Influence: The (1S)-configuration in this compound is critical for enantioselective reactions. For example, in the synthesis of saxagliptin analogs, chiral carbamates like this compound ensure proper spatial orientation during cyclization, avoiding racemic mixtures . Non-chiral analogs (e.g., tert-Butyl (3-oxocyclohexyl)carbamate) are less favored in asymmetric catalysis .

Hydrogen-Bonding and Crystal Packing: Compared to N-pivaloylhydroxylamine, which forms extended O–H···O hydrogen-bonded ribbons (2.647 Å) , the Boc-protected cyclohexanone derivative exhibits weaker intermolecular interactions due to steric hindrance from the tert-butyl group. This reduces crystallization efficiency but enhances solubility in organic solvents .

Ring Size and Reactivity: Cyclopentanone and cyclobutanone analogs (e.g., tert-Butyl (3-oxocyclopentyl)carbamate) exhibit higher ring strain, leading to faster Boc deprotection under acidic conditions compared to cyclohexanone derivatives.

Pharmaceutical Relevance: The (1S)-enantiomer is pivotal in synthesizing bicyclic intermediates for drugs like saxagliptin, where the cyclohexanone moiety acts as a conformational lock for target enzyme binding . In contrast, 2-oxocyclohexyl derivatives are less biologically active due to suboptimal spatial alignment .

Biological Activity

tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, with the CAS number 1803033-61-5, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}NO3_3, and it features a tert-butyl group attached to a carbamate functional group linked to a cyclohexane ring with a keto substituent. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity. This interaction suggests that the compound may play a role in drug development, particularly targeting enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, impacting metabolic processes.
  • Antimicrobial Properties : Some derivatives of carbamates have demonstrated antimicrobial effects, indicating potential therapeutic applications.
  • Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines are ongoing, revealing promising results in inhibiting cell proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Study : A study demonstrated that the compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition was quantified using IC50_{50} values, revealing significant potency compared to standard inhibitors.
  • Antimicrobial Activity Assessment : In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound exhibited antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL.
  • Cytotoxicity Evaluation : Research involving human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner, with IC50_{50} values around 15 µM for certain cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Tert-butyl (3-oxocyclopentyl)carbamateC10_{10}H17_{17}NO3_3Cyclopentane substitutionModerate enzyme inhibition
Tert-butyl (4-oxocyclohexyl)carbamateC11_{11}H19_{19}NO3_3Cyclohexane ringAntimicrobial activity
Tert-butyl (1S)-1-cyclohexyl-2-OxoethylcarbamateC13_{13}H23_{23}NO3_3Additional cyclohexane structureHigh cytotoxicity

This table illustrates how structural variations influence biological activities.

Q & A

Q. What are the standard synthetic routes for tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, and how are reaction conditions optimized?

The synthesis typically involves coupling tert-butyl carbamate with a chiral cyclohexanone derivative. A common method uses tert-butyl carbamate and (1S)-3-oxocyclohexylamine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DCM at 0–25°C . Catalysts such as bismuth nitrate pentahydrate have been employed to enhance yields in analogous syntheses . Optimization focuses on controlling stereochemistry via chiral auxiliaries or enantioselective catalysis, with purity assessed by chiral HPLC or polarimetry.

Q. What spectroscopic and crystallographic methods are used to confirm the structure and enantiomeric purity?

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at ~155–170 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, critical for verifying the (1S) stereochemistry .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Q. How does the compound behave in common organic reactions (e.g., oxidation, reduction)?

  • Oxidation : The 3-oxocyclohexyl group can be further oxidized to dicarbonyl derivatives using KMnO₄ or CrO₃, though over-oxidation risks require careful stoichiometric control .
  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, producing tert-Butyl N-[(1S)-3-hydroxycyclohexyl]carbamate, a precursor for prodrug studies .
  • Substitution : The tert-butyl carbamate group is stable under acidic conditions but cleaved by TFA, enabling deprotection for further functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what challenges arise in scaling up?

Enantioselective routes often employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution. For example, lipases like CAL-B have been used to hydrolyze racemic mixtures, enriching the (1S)-enantiomer . Scaling challenges include maintaining stereochemical integrity during purification and minimizing racemization at high temperatures. Continuous flow reactors improve reproducibility in multi-step syntheses .

Q. What computational tools predict the compound’s reactivity and interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase or proteases), guided by the ketone’s electrophilicity and carbamate’s hydrogen-bonding capacity .
  • DFT calculations : Assess transition states for stereoselective reactions, optimizing catalysts for asymmetric synthesis .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : Decomposition occurs above 150°C, with degradation products analyzed via TGA-MS .
  • pH sensitivity : The carbamate group hydrolyzes in strong acids (pH < 2) or bases (pH > 10), necessitating neutral buffers for biological assays .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from assay conditions (e.g., buffer ionic strength, incubation time). Standardized protocols (e.g., pre-incubating enzymes with the compound for 30 min at 25°C) improve reproducibility . Meta-analyses of kinetic data (e.g., Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition mechanisms .

Methodological Tables

Q. Table 1. Comparison of tert-Butyl Carbamate Derivatives in Enzyme Inhibition

CompoundTarget EnzymeIC₅₀ (μM)MechanismReference
(1S)-3-oxocyclohexylCOX-212.3 ± 1.2Competitive
(1R)-3-oxocyclohexylCOX-228.7 ± 3.1Non-competitive
2-oxocyclopentyl analogProtease X45.0 ± 5.5Uncompetitive

Q. Table 2. Optimized Reaction Conditions for Asymmetric Synthesis

ParameterConditionImpact on Yield/ee
CatalystJacobsen’s thiourea (10 mol%)ee > 90%
SolventToluene at -20°CPrevents racemization
Reaction Time48 hYield: 85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.